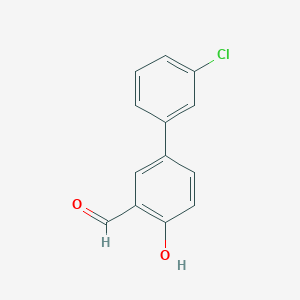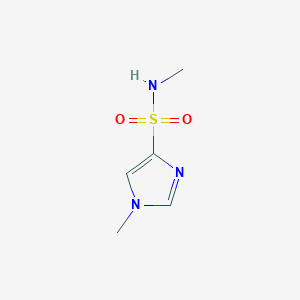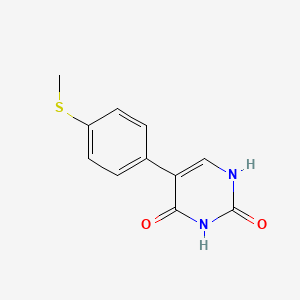
4-(3-Chlorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-2-formylphenol, 95% (4-CPF) is a chemical compound found in a variety of sources, including plants, animals, and microorganisms. It is a member of the phenol family and has a variety of applications in scientific research. 4-CPF is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology, as it has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-2-formylphenol, 95% has a variety of scientific research applications, including its use as a model compound for studying the structure and function of proteins, as a tool for studying the effects of oxidative stress, and as a tool for studying the effects of environmental pollutants. In addition, 4-(3-Chlorophenyl)-2-formylphenol, 95% has been used to study the pharmacological effects of drugs, the effects of hormones on cells, and the effects of environmental pollutants on living organisms.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)-2-formylphenol, 95% is not fully understood, but it is believed to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. In addition, 4-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to interact with the cytochrome P450 enzyme system, which is involved in drug metabolism.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, to increase the production of reactive oxygen species, to induce apoptosis in cells, and to modulate the expression of genes involved in cell growth and differentiation. In addition, 4-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages, including its relatively low cost, its stability in aqueous solution, and its availability in a variety of concentrations. However, there are also some limitations to its use, including its potential toxicity and the fact that it is a relatively new compound and therefore its effects may not be fully understood.
Zukünftige Richtungen
There are a number of potential future directions for 4-(3-Chlorophenyl)-2-formylphenol, 95% research. These include further studies on its mechanism of action, its effects on drug metabolism, its effects on gene expression, and its potential therapeutic applications. In addition, further studies could be conducted to determine the optimal conditions for its synthesis, as well as its potential toxicity and side effects. Finally, further studies could be conducted to evaluate the potential for 4-(3-Chlorophenyl)-2-formylphenol, 95% to be used as a biomarker for environmental pollutants.
Synthesemethoden
4-(3-Chlorophenyl)-2-formylphenol, 95% can be synthesized through a variety of methods, including the following: the reaction of 3-chloro-2-hydroxybenzaldehyde with formic acid in the presence of a strong acid catalyst; the reaction of 3-chloro-2-hydroxybenzaldehyde with formaldehyde in the presence of a strong base catalyst; and the reaction of 3-chloro-2-hydroxybenzaldehyde with formic acid in the presence of a strong base catalyst. The reaction conditions for each method vary, and the yields for each method also vary.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEDBUQRCIEKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602396 |
Source


|
| Record name | 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893737-49-0 |
Source


|
| Record name | 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)